molecular formula C27H33NO8 B11124486 3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124486
M. Wt: 499.6 g/mol
InChI Key: LAZMARZJGWMOFU-GYHWCHFESA-N
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Description

3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxy, methoxypropyl, benzyol, and trimethoxyphenyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure and functional groups make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and structural complexity. This makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H33NO8

Molecular Weight

499.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO8/c1-16(2)36-19-10-8-17(9-11-19)24(29)22-23(28(12-7-13-32-3)27(31)25(22)30)18-14-20(33-4)26(35-6)21(15-18)34-5/h8-11,14-16,23,29H,7,12-13H2,1-6H3/b24-22-

InChI Key

LAZMARZJGWMOFU-GYHWCHFESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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